molecular formula C21H16Cl2N4O3 B11657239 6-Amino-4-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11657239
M. Wt: 443.3 g/mol
InChI Key: LYMCYEBEDAWQAA-UHFFFAOYSA-N
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Description

6-AMINO-4-(2,3-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(2,3-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyranopyrazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of amino, dichlorophenyl, and dimethoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to achieve high yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic applications, including drug development.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(2,3-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyranopyrazoles: Other compounds in the pyranopyrazole class with similar structures.

    Phenyl Substituted Compounds: Compounds with phenyl groups substituted at various positions.

Uniqueness

The uniqueness of 6-AMINO-4-(2,3-DICHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern, which may confer unique biological activities and chemical properties.

For detailed and specific information, consulting scientific literature, databases, and research articles is recommended.

Properties

Molecular Formula

C21H16Cl2N4O3

Molecular Weight

443.3 g/mol

IUPAC Name

6-amino-4-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H16Cl2N4O3/c1-28-14-7-6-10(8-15(14)29-2)19-17-16(11-4-3-5-13(22)18(11)23)12(9-24)20(25)30-21(17)27-26-19/h3-8,16H,25H2,1-2H3,(H,26,27)

InChI Key

LYMCYEBEDAWQAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C(=CC=C4)Cl)Cl)OC

Origin of Product

United States

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